
licoagrochalcone A
Übersicht
Beschreibung
Licoagrochalcone A (C₂₀H₂₀O₄; molecular weight 324.376) is a prenylated chalcone first isolated from Glycyrrhiza glabra (licorice) and other plants like Dorstenia elliptica and Erythrina abyssinica . Structurally, it features a chalcone backbone substituted with a 3,3-dimethylallyl (prenyl) group at the C-3 position of ring B, contributing to its hydrophobic properties and enhanced bioactivity compared to non-prenylated analogs . Its IUPAC name is (2E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one, and it is recognized for antiviral, antioxidant, and enzyme-inhibitory activities .
Vorbereitungsmethoden
Structural and Biosynthetic Considerations
Licoagrochalcone A shares a retrochalcone scaffold characterized by a 1,3-diaryl-2-propen-1-one backbone with prenyl or isoprenyl substitutions at specific positions. Its biosynthesis in Glycyrrhiza species involves type III polyketide synthases, which catalyze the condensation of p-coumaroyl-CoA with malonyl-CoA, followed by prenylation via prenyltransferases . The compound’s regioselective C-prenylation at C-3 and hydroxylation at C-4 are critical for its bioactivity, necessitating precise synthetic or extraction methods to retain stereochemical fidelity .
Extraction and Isolation Methods
Supercritical CO₂ Extraction
While no direct reports exist for this compound, its structural analogs (e.g., licochalcone A) are efficiently isolated using supercritical CO₂ extraction. A patented method for licochalcone A extraction from Glycyrrhiza roots involves:
-
Plant Material Preparation : Dried roots pulverized to 40–60 mesh particles .
-
Extraction Parameters :
Parameter Optimal Value Pressure 20 MPa Temperature 65°C CO₂ Flow Rate 2 mL/g crude drug/min Entrainer (Ethanol) 3% (v/v) Extraction Time 100 min
This method yields 73.2 g of licochalcone A from 10 kg of raw material, with 95.9% purity after polyamide chromatography . Adapting these parameters for this compound may require adjusting ethanol concentration or temperature to accommodate differences in polarity and thermal stability.
Chromatographic Purification
Post-extraction, polyamide column chromatography (polyamide fibre 66) with ethanol-water (2:1 v/v) eluent effectively separates retrochalcones. Fractions corresponding to Rf = 5–5.5 on thin-layer chromatography (TLC) are collected, followed by acetone crystallization to enhance purity . For this compound, gradient elution with methanol-water mixtures could improve resolution due to its distinct hydroxylation pattern .
Synthetic Approaches
Regioselective C-Prenylation via Directed Ortho-Metalation (DOM)
A scalable synthesis of licochalcone C and licoagrochalcones B–D provides a template for this compound :
Step 1: Bis-O-MOM Protection of Resorcinol
Resorcinol is protected with methoxymethyl (MOM) groups at O-4 and O-6 to direct metalation to C-3 .
Step 2: Directed Ortho-Metalation and Prenylation
Treatment with n-BuLi and prenyl bromide at −78°C achieves regioselective C-prenylation (30 g scale, 85% yield) .
Step 3: Formylation and Selective O-Deprotection
Sequential metalation-formylation introduces a formyl group at C-5, followed by acidic deprotection of the MOM group at O-4 .
Step 4: Aldol Condensation
The formylated intermediate undergoes Claisen-Schmidt condensation with p-hydroxyacetophenone in the presence of NaOH/EtOH, forming the α,β-unsaturated ketone backbone (70% yield) .
Step 5: Final O-Methylation
Selective methylation of the free hydroxyl group at O-2 using methyl iodide and K₂CO₃ completes the synthesis .
Comparative Analysis of Synthetic Routes
The DOM method offers superior regioselectivity and scalability, critical for industrial applications .
Analytical Characterization
HPLC Purity Assessment
Retrochalcones are analyzed using a C18 column with methanol-THF-1% acetic acid (46:10:44 v/v) at 0.3 mL/min, detecting at 377 nm . this compound’s retention time (t₃) would likely differ from licochalcone A (t₃ = 12.5 min) due to its substitution pattern .
Spectroscopic Identification
Analyse Chemischer Reaktionen
Reaktionstypen: Licoagrochalcon A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Licoagrochalcon A kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.
Reduktion: Reduktionsreaktionen können Licoagrochalcon A in seine entsprechenden Dihydrochalconderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die aromatischen Ringe von Licoagrochalcon A einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Brom, Chlor und verschiedene Alkylierungsmittel werden eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydrochalcone und verschiedene substituierte Chalconderivate .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Licoagrochalcone A exhibits a wide range of pharmacological activities, making it a candidate for various therapeutic applications:
-
Anticancer Activity : LA has been shown to inhibit the proliferation of several cancer cell lines, including:
- Hepatocellular carcinoma : LA induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt/mTOR signaling pathway .
- Breast and colon cancer : It effectively suppresses cell growth by inducing cell cycle arrest and apoptosis .
- Melanoma : LA promotes mitochondrial fragmentation and apoptosis in glioma stem cells, demonstrating its potential in treating resistant cancer types .
- Anti-inflammatory Effects : LA modulates inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB and P38 MAPK, which are critical in various inflammatory diseases .
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress and related damage, making it beneficial in conditions like neurodegenerative diseases .
- Antibacterial and Antiparasitic Properties : Research indicates that LA possesses antibacterial effects against a range of pathogens and shows promise in combating parasitic infections .
- Bone Protection : LA has been studied for its ability to enhance bone health by regulating osteoclastogenesis and promoting osteoblast differentiation .
Case Studies
Several studies have highlighted the applications of this compound:
- Hepatocellular Carcinoma Study :
- Breast Cancer Research :
- Neuroprotection Study :
Summary Table of Applications
Application | Mechanism of Action | Relevant Studies |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | Hepatocellular carcinoma studies |
Anti-inflammatory | Inhibits NF-κB signaling | Various inflammatory disease models |
Antioxidant | Reduces oxidative stress | Neuroprotection studies |
Antibacterial | Disrupts bacterial growth | Antimicrobial efficacy tests |
Bone protection | Regulates osteoclastogenesis | Osteoporosis-related research |
Wirkmechanismus
Licoagrochalcone A exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It inhibits cell proliferation and induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR, P53, and NF-κB.
Anti-inflammatory Activity: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and blocking the activation of NF-κB and MAPK pathways.
Antioxidant Activity: It scavenges free radicals and enhances the expression of antioxidant enzymes through the Nrf2 pathway.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Prenylated Chalcones
Key analogs include:
Structural Insights :
- Prenylation: The 3,3-dimethylallyl group in licoagrochalcone A enhances its binding to hydrophobic enzyme pockets (e.g., neuraminidase) compared to non-prenylated chalcones like isoliquiritigenin .
- Methoxy Substitution : Analogs like licoagrochalcone B and D exhibit reduced bioactivity due to steric hindrance from methoxy groups .
2.2.1 Antiviral Activity
This compound inhibits neuraminidase (NA) of influenza strains H1N1 and H9N2 with non-competitive inhibition, outperforming 5'-prenylbutein (IC₅₀ 25.87 µg/mL vs. A’s IC₅₀ <10 µg/mL) . However, non-prenylated chalcones like echinantin (IC₅₀ 5.80 µg/mL) show stronger NA inhibition, suggesting prenylation may reduce affinity in some contexts .
2.2.2 Enzyme Inhibition
- Protein Tyrosine Phosphatase 1B (PTP1B) : this compound inhibits PTP1B (IC₅₀ 0.31–0.97 µM), a target for diabetes therapy, with potency comparable to glabrol (IC₅₀ 0.10 µM) .
- NF-κB Pathway : It suppresses LPS-induced NF-κB transcription (IC₅₀ ~3.83 µM), though less effectively than licoagrochalcone C (IC₅₀ 2.44 µM) .
2.2.3 Estrogenic and Antiestrogenic Effects
This compound docks strongly with estrogen receptor β (ERβ; Edock = −115.5 kJ/mol), surpassing estradiol’s affinity. Its prenyl group facilitates hydrophobic interactions with ERβ’s binding pocket, unlike non-prenylated α,2',4,4'-tetrahydroxydihydrochalcone (Edock = −105.0 kJ/mol) .
Pharmacological Advantages and Limitations
- Advantages :
- Limitations: Lower solubility in aqueous media compared to glycosylated analogs like 7-O-caffeoylhydroxymaltol-3-β-D-glucopyranoside . Reduced NA inhibition compared to non-prenylated chalcones, suggesting structure-activity trade-offs .
Biologische Aktivität
Licoagrochalcone A (LCA) is a naturally occurring flavonoid compound derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza inflata. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables summarizing key studies.
This compound has the chemical formula and is classified as a chalcone. Its structure features a two-ring system connected by a three-carbon α,β-unsaturated carbonyl moiety, which is characteristic of chalcones. The unique structural attributes contribute to its biological activities.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogenic microorganisms. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 2 μg/mL | Inhibition of growth and toxin production |
Bacillus subtilis | 3 μg/mL | Complete growth inhibition |
Escherichia coli | 4 μg/mL | Moderate growth inhibition |
In vitro studies demonstrated that LCA inhibited the growth of Bacillus subtilis in a concentration-dependent manner, with complete inhibition observed at 3 μg/mL. Moreover, it was found to reduce alpha-toxin production in Staphylococcus aureus, indicating its potential as an antibacterial agent in clinical applications .
2. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : LCA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of Signaling Pathways : It interferes with NF-κB and MAPK signaling pathways, leading to decreased inflammation in cellular models .
3. Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is vital for protecting cells from oxidative stress-related damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by Qiu et al. (2010) evaluated the antimicrobial efficacy of this compound against various strains of Staphylococcus aureus. The results indicated that sub-inhibitory concentrations of LCA significantly decreased alpha-toxin production, which is critical for the pathogenicity of this bacterium .
Case Study 2: Anti-inflammatory Mechanisms
In a recent investigation, researchers observed that treatment with this compound in a murine model resulted in reduced paw edema induced by carrageenan. The study concluded that LCA effectively modulates inflammatory responses via inhibition of multiple signaling pathways .
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for licoagrochalcone A?
this compound (C₂₀H₂₀O₄) is a prenylated chalcone with an (E)-configuration at the propen-1-one moiety. Key structural identifiers include its IUPAC name, (2E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one, and monoisotopic mass of 324.136159 Da . For characterization, use:
- High-resolution mass spectrometry (HRMS) to confirm molecular mass.
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve prenyl substituents and hydroxyl group positions.
- UV-Vis spectroscopy to identify chalcone-specific absorbance peaks (~300–400 nm).
Q. What extraction and purification methods are optimal for isolating this compound from natural sources?
this compound is commonly isolated from Glycyrrhiza species (e.g., G. inflata) and Patrinia villosa using:
- Supercritical fluid extraction (SFE) with CO₂ modified with 20% methanol at 25 MPa and 45°C, yielding 0.82 mg/g dry mass .
- Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate) for purification .
Q. How can researchers design initial pharmacological screens for this compound?
Prioritize assays based on its known bioactivities:
- Anti-inflammatory activity : Measure inhibition of LPS-induced NO production in RAW264.7 macrophages (IC₅₀ = 2.44–9.35 µM) .
- Antiviral activity : Neuraminidase (NA) inhibition assays against H1N1/H9N2 strains using fluorescence-based protocols (e.g., MUNANA substrate) .
- Enzyme inhibition : Screen for protein tyrosine phosphatase 1B (PTP1B) inhibition (IC₅₀ = 0.31–0.97 µM) via colorimetric assays (e.g., pNPP hydrolysis) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s potent neuraminidase inhibition?
this compound exhibits non-competitive inhibition of NA, with its prenyl group (3-methyl-2-buten-1-yl) enhancing binding to hydrophobic pockets near the enzyme’s active site. Key steps for validation:
- Kinetic assays (Lineweaver-Burk plots) to confirm inhibition type.
- Molecular docking (e.g., AutoDock Vina) to map interactions with H1N1 NA (PDB: 3TI6).
- Structure-activity relationship (SAR) studies comparing analogs with varying prenylation patterns .
Q. How should researchers address contradictory metabolite expression data for this compound in different experimental models?
In metabolomic studies, this compound may show upregulation in one sample (e.g., CK vs. YS) but downregulation in another (CK vs. JG). Resolve this by:
- Multivariate statistical analysis (e.g., PCA or OPLS-DA) to identify confounding variables (e.g., plant growth conditions).
- Targeted quantification using LC-MS/MS with isotopically labeled internal standards .
Q. What experimental strategies validate this compound as a PTP1B inhibitor with therapeutic potential for diabetes?
Beyond IC₅₀ determination:
- Cellular assays : Evaluate insulin receptor phosphorylation in HepG2 cells under hyperglycemic conditions.
- In vivo models : Administer this compound (10–50 mg/kg) to streptozotocin-induced diabetic mice and monitor glucose tolerance.
- Selectivity profiling : Test against related phosphatases (e.g., TCPTP) to confirm specificity .
Q. How can researchers optimize this compound’s bioavailability for preclinical studies?
Address poor solubility (logP = 4.77) and membrane permeability via:
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI <0.2).
- Prodrug synthesis : Introduce hydroxyl-protecting groups (e.g., acetylated derivatives) to enhance intestinal absorption .
Q. What computational tools are recommended for predicting this compound’s off-target effects?
Use:
- SwissTargetPrediction to identify potential binding partners.
- Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes.
- ADMET prediction (ADMETlab 2.0) to evaluate toxicity risks .
Q. Methodological Considerations for Data Contradictions
Q. How should researchers reconcile conflicting reports on this compound’s role in NF-κB pathway modulation?
While some studies report NF-κB inhibition (IC₅₀ = 2.44 µM), others note context-dependent effects. Resolve by:
- Cell-type-specific assays : Compare activity in immune cells (e.g., macrophages) vs. cancer cells.
- Pathway profiling : Use phospho-antibody arrays to map upstream regulators (e.g., IKKβ) .
Q. What statistical approaches are critical for analyzing dose-response variability in this compound studies?
- Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Grubbs’ test to identify outliers in replicate experiments.
- Meta-analysis of independent datasets to assess reproducibility (e.g., RevMan software) .
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUGLERLRIQATC-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316001 | |
Record name | Licoagrochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202815-28-9 | |
Record name | Licoagrochalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licoagrochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.